molecular formula C13H12N4O2 B8595734 Ethyl 4-aminopyrazolo[1,5-A]quinoxaline-3-carboxylate CAS No. 62040-07-7

Ethyl 4-aminopyrazolo[1,5-A]quinoxaline-3-carboxylate

Cat. No. B8595734
Key on ui cas rn: 62040-07-7
M. Wt: 256.26 g/mol
InChI Key: QBSGKNCZKCEKGE-UHFFFAOYSA-N
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Patent
US04033958

Procedure details

2.76 g. of the chloro compound of Example 1 c is stirred for 10 hours with 25 ml. of saturated alcoholic ammonia solution at room temperature. The product, 4-aminopyrazolo-[1,5-a]quinoxaline-3-carboxylic acid, ethyl ester, is obtained as a white precipitate which is filtered under suction, treated with water and recrystallized from ethanoldimethylformamide; yield 1.76 g., m.p. 235°-237°.
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:5][C:6]1[C:7]2[N:8]([N:16]=[CH:17][C:18]=2[C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:9]2[C:14]([N:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)CCC.N>>[NH2:5][C:6]1[C:7]2[N:8]([N:16]=[CH:17][C:18]=2[C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:9]2[C:14]([N:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2

Inputs

Step One
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC=1C=2N(C3=CC=CC=C3N1)N=CC2C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
NC=1C=2N(C3=CC=CC=C3N1)N=CC2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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